molecular formula C18H20N4O2S B604160 1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-4-(1-piperazinyl)- CAS No. 1163729-15-4

1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-4-(1-piperazinyl)-

Cat. No.: B604160
CAS No.: 1163729-15-4
M. Wt: 356.4g/mol
InChI Key: ZUKMDJHXASLQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-4-(1-piperazinyl)- is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a pyrrolo[2,3-B]pyridine core, a piperazine ring, and a sulfonyl group attached to a methylphenyl moiety. Its intricate molecular architecture makes it a valuable subject of study in various fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-4-(1-piperazinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[2,3-B]pyridine Core: This step often involves cyclization reactions using appropriate starting materials under controlled conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the intermediate compound.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced using sulfonyl chlorides in the presence of a base, facilitating the formation of the sulfonamide linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-4-(1-piperazinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the conversion of sulfonyl groups to thiols.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified using alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-4-(1-piperazinyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as a precursor in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It finds applications in the production of specialty chemicals and materials, contributing to advancements in material science and engineering.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-4-(1-piperazinyl)- involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group plays a crucial role in binding to active sites, while the piperazine ring enhances the compound’s solubility and bioavailability. The pyrrolo[2,3-B]pyridine core contributes to the overall stability and reactivity of the molecule, facilitating its interaction with biological pathways.

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-4-(1-piperazinyl)- can be compared with similar compounds such as:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 1-[(4-methylphenyl)sulfonyl]-4-(1-piperazinyl)- lies in its combination of functional groups and structural elements, making it a versatile and valuable compound for research and industrial applications.

Properties

CAS No.

1163729-15-4

Molecular Formula

C18H20N4O2S

Molecular Weight

356.4g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-piperazin-1-ylpyrrolo[2,3-b]pyridine

InChI

InChI=1S/C18H20N4O2S/c1-14-2-4-15(5-3-14)25(23,24)22-11-7-16-17(6-8-20-18(16)22)21-12-9-19-10-13-21/h2-8,11,19H,9-10,12-13H2,1H3

InChI Key

ZUKMDJHXASLQEY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CN=C32)N4CCNCC4

Origin of Product

United States

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